Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride
Overview
Description
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (SPH) is an organic compound that has been studied for its potential applications in scientific research, including its biochemical and physiological effects. It is a cyclic compound containing an indene moiety and a piperidine ring, and is a salt of hydrochloric acid. SPH has been used in a variety of laboratory experiments to study its mechanism of action and its potential applications.
Scientific Research Applications
1. Agonist for Somatostatin Receptor Subtype 2 (sst2) Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride derivatives have been identified as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . This could have potential applications in treating diseases related to this receptor.
Building Block in Organic Synthesis
The nitrogen-containing indeno [1,2-b]quinoxaline ring, which is structurally similar to the spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride, is recognized as an important building block in organic synthesis . It has notable applications in various fields of chemistry .
Synthesis of Diverse Spiro-Indeno Quinoxalines
Spiro-indeno[1,2-b]quinoxalines have been synthesized using indeno [1,2-b]quinoxalinone as a key construction block . These compounds exhibit interesting biological activities and have promise for the generation of new drug candidates .
Construction of Polysubstituted Spirocyclic Frameworks
This compound can be used in the synthesis of drug-like molecules or other functional materials . The photochemical protocol developed demonstrates a broad scope on the preparation of spirocyclic skeletons .
Synthesis of Multi-Spiral Compounds
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can be used in the synthesis of multi-spiral compounds containing dispiro[2.0.2 4.2 3] and dispiro[2.0.3 4.2 3] frameworks . These complex molecular spiro architectures might be useful in the synthesis of drug-like molecules .
Pharmaceutical Applications
The unique conformational features, structural complexity, and rigidity of spiro compounds make them promising skeletal systems in drug discovery . The pharmaceutical applications of diverse spiro-indeno[1,2-b]quinoxalines have been highlighted in recent research .
Mechanism of Action
Target of Action
The primary target of this compound is the Human Somatostatin Receptor Subtype 2 (sst2) . This receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of numerous secondary hormones.
Mode of Action
As a potent and selective non-peptide agonist for the sst2 receptor , this compound likely interacts with its target by binding to the receptor, thereby triggering a response and leading to changes in the cell.
Biochemical Pathways
The activation of the sst2 receptor can affect various biochemical pathways. For instance, it can inhibit the release of many hormones, including growth hormone, thyroid-stimulating hormone, and insulin .
Result of Action
The activation of the sst2 receptor by this compound can result in a decrease in the release of various hormones, which can have numerous effects at the molecular and cellular levels .
properties
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHLHIBZLOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595485 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride | |
CAS RN |
231938-20-8 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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